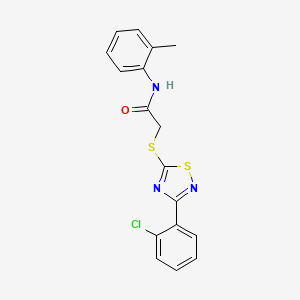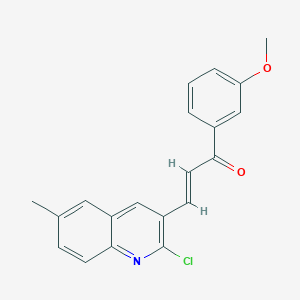
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been synthesized and characterized through various chemical reactions, indicating its utility in organic synthesis research. For instance, microwave and conventional methods have been employed for the synthesis of thiazolidinone derivatives from similar quinoline compounds, showcasing the compound's role in generating novel molecules with potential antimicrobial activities (Rana, Mistry, & Desai, 2008). Additionally, its derivatives have been synthesized for anticancer evaluations, such as quinolinyl acrylate derivatives tested against human prostate cancer cells, highlighting its contribution to cancer research (Rodrigues et al., 2012).
Antimicrobial and Antifungal Screening
Compounds synthesized from (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one or its analogs have been screened for antimicrobial and antifungal properties. Such research contributes to the development of new antimicrobial agents against various microorganisms, addressing the need for novel therapeutics in the face of rising antimicrobial resistance (Rana, Mistry, & Desai, 2008).
Anticancer Potential
The compound's derivatives have been investigated for their anticancer potential. For example, quinolinyl acrylate derivatives have shown efficacy against prostate cancer cells in vitro and in vivo, suggesting the compound's utility in designing new anticancer agents (Rodrigues et al., 2012). This aligns with ongoing research efforts to identify compounds with multifaceted actions against cancer cells, including inhibition of cell viability, migration, and invasion, as well as neoangiogenesis.
Chemical Properties and Applications
The compound and its derivatives' chemical properties, such as photocyclization reactions and their effects on synthesizing various molecular structures, are of interest in chemical research. Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives to produce quinolinone and isoquinoline derivatives reveal insights into the compound's role in photodynamic therapy and the development of photoactive materials (Sakurai et al., 2003).
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-6-8-18-16(10-13)11-15(20(21)22-18)7-9-19(23)14-4-3-5-17(12-14)24-2/h3-12H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDWIYNXPVSNV-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
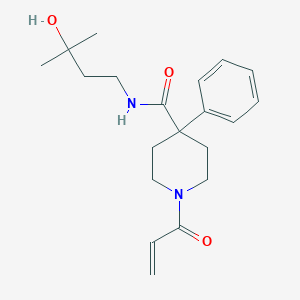
![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)
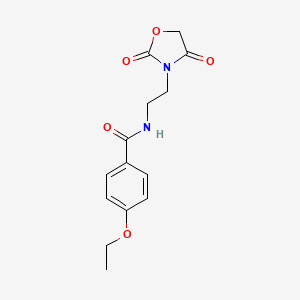
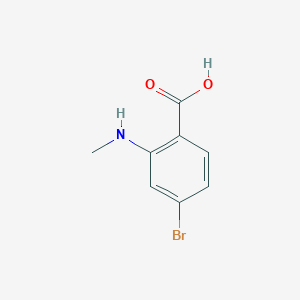
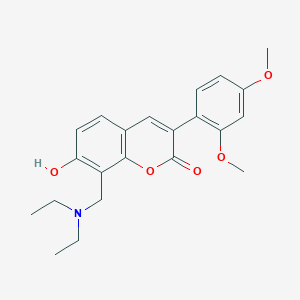
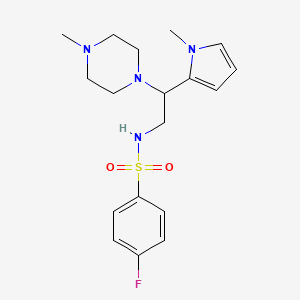
![(Z)-2-(4-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2396935.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2396936.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)
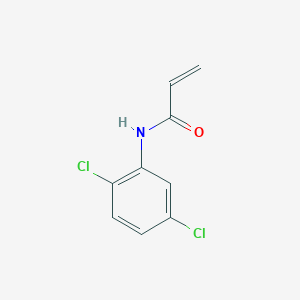
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

